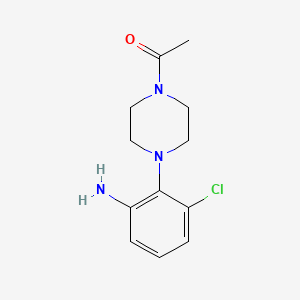

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

Descripción general

Descripción

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is an organic compound that features a piperazine ring substituted with an acetyl group and a chloroaniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline typically involves the reaction of 3-chloroaniline with 4-acetylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Alcohols or amines derived from the reduction of the acetyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial therapy.

The compound exhibits diverse biological activities, including:

- Antimicrobial Properties : Research indicates that it may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 and Bax proteins, leading to mitochondrial disruption and activation of caspases .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for producing advanced materials with specific functionalities.

Case Study 1: Tumor Reduction

A recent study demonstrated that derivatives of this compound effectively reduced tumor size in xenograft models. The mechanism involved the compound's ability to induce apoptosis in tumor cells through the intrinsic apoptotic pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential use as a new antibiotic.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Drug development for cancer and antimicrobial therapies |

| Biological Activity | Induction of apoptosis in cancer cells; antimicrobial effects |

| Industrial Applications | Synthesis of specialty chemicals and advanced materials |

Mecanismo De Acción

The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the chloroaniline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline: Similar structure but with the chloro group at a different position.

4-(4-Acetyl-piperazin-1-yl)-2-fluoroaniline: Contains a fluoro group instead of a chloro group.

2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline: Similar to the previous compound but with the fluoro group at a different position.

Uniqueness

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chloro group and the presence of the acetyl-piperazine moiety contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanism of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆ClN₃O, with a molecular weight of approximately 253.73 g/mol. The compound features a piperazine ring substituted with an acetyl group and a chloroaniline moiety, which are crucial for its biological interactions.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The chloroaniline and piperazine moieties enhance the compound's binding affinity to these targets, potentially modulating immune responses and tumor growth.

Target Pathways

- PD-1/PD-L1 Pathway : Recent studies indicate that this compound may act as an inhibitor in tumor immunotherapy by targeting the PD-1/PD-L1 pathway, which is essential for regulating immune responses against tumors.

- Antimicrobial Mechanisms : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis, although specific mechanisms are still under investigation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from similar structures showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through MTT assays, revealing that it possesses moderate activity against cancer cell lines. While some derivatives showed promising results, they were generally less active than established chemotherapeutic agents like 5-fluorouracil .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

Propiedades

IUPAC Name |

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)12-10(13)3-2-4-11(12)14/h2-4H,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDZKZARKRFPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415542 | |

| Record name | 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893779-10-7 | |

| Record name | 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.